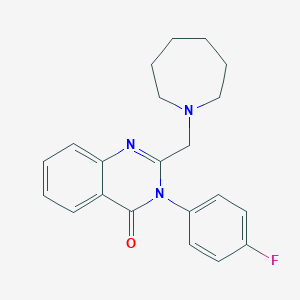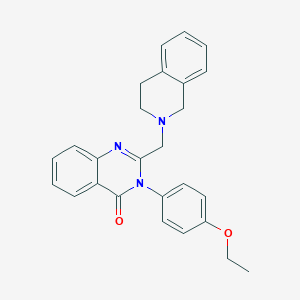![molecular formula C18H19ClN2O3 B289302 N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B289302.png)
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been found to have potential therapeutic applications in the treatment of various disorders, including addiction, epilepsy, and anxiety.
Mecanismo De Acción
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide acts by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This mechanism of action is similar to that of the widely used antiepileptic drug, vigabatrin.
Biochemical and Physiological Effects:
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This has been linked to the compound's anticonvulsant and anxiolytic effects. N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has also been found to reduce drug-seeking behavior in animal models of addiction, which may be related to its ability to modulate the reward pathway in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide is that it has been extensively studied in preclinical models, and has shown promising results in a number of therapeutic areas. However, one limitation of N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are a number of potential future directions for research on N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide. One area of interest is the compound's potential as a treatment for addiction. Further studies are needed to determine the optimal dosage and treatment duration for this application. Another area of interest is the compound's potential as a treatment for epilepsy. Additional studies are needed to determine the safety and efficacy of N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide in human clinical trials. Finally, there is potential for N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide to be used in combination with other drugs to enhance their therapeutic effects. Future research could explore these and other potential applications of N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide.
In conclusion, N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide is a promising compound with potential therapeutic applications in the treatment of addiction, epilepsy, and anxiety. Further research is needed to determine its safety and efficacy in humans, and to explore its potential in other therapeutic areas.
Métodos De Síntesis
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-nitroaniline with 2-methylpiperidine-1-carboxylic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then coupled with 2-furoyl chloride to yield N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide.
Aplicaciones Científicas De Investigación
N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine and nicotine addiction. N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has also been shown to have anticonvulsant effects in animal models of epilepsy, and anxiolytic effects in animal models of anxiety.
Propiedades
Fórmula molecular |
C18H19ClN2O3 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-5-2-3-9-21(12)18(23)14-11-13(19)7-8-15(14)20-17(22)16-6-4-10-24-16/h4,6-8,10-12H,2-3,5,9H2,1H3,(H,20,22) |
Clave InChI |
KLIGXSGVUOCCJC-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
SMILES canónico |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)


![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![N-(4-ethoxyphenyl)-2-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289235.png)
![ethyl 3-[(4-methoxyanilino)carbonyl]-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289237.png)
![N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B289241.png)
![N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-2,4-dichlorobenzamide](/img/structure/B289242.png)